molecular formula C8H6S B1666688 Thianaphthene CAS No. 95-15-8

Thianaphthene

Cat. No. B1666688
CAS RN: 95-15-8
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Description

Thianaphthene, also known as Benzo[b]thiophene or Benzothiophene, is an organic compound that is used in various industries . It is a component in the synthesis of Raloxifene, a breast cancer therapeutic, and is also used in hydrodesulfurization reactions .


Synthesis Analysis

Thianaphthene has been used in the synthesis of larger, bioactive structures . A rhodium-catalyzed desymmetrization of dihydrosilanes with heterocyclic compounds via intermolecular dehydrogenative C–H silylation has been developed. This strategy tolerates a variety of thianaphthene and thiophene derivatives, giving rise to a wide range of silicon-stereogenic acyclic monohydrosilanes .


Molecular Structure Analysis

Thianaphthene is orthorhombic; space group Pna21 with four molecules per unit cell . The solid-liquid phase diagram shows two solid-state single-phase fields. There is a small field corresponding to mixed crystals having the thianaphthene structure .


Chemical Reactions Analysis

Thianaphthene has been used in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Theoretical studies on the desulfurization of benzothiophene (thianaphthene) by carbon–sulfur bond cleavage have been conducted .


Physical And Chemical Properties Analysis

Thianaphthene is a light red solid with a stench . It has a melting point range of 28 - 32 °C and a boiling point range of 221 - 222 °C . Its flash point is 110 °C .

Scientific Research Applications

Electrochemical Polymerization

Thianaphthene has been studied for its electrochemical polymerization properties. Research has shown that it can be polymerized in solutions like boron trifluoride diethyl etherate and sulfuric acid. The resulting polymer, Poly(thianaphthene) (PTN), exhibits solubility in polar organic solvents and emits strong blue light, indicating potential applications in the field of electroluminescence and electronics (Wang et al., 2001).

Antifungal Properties

A study from 1958 investigated the synthesis of substituted thianaphthene-2-carboxamides and their antifungal properties. This research demonstrated the potential of thianaphthene derivatives as antifungal agents, expanding its applications in pharmaceutical research (Goettsch & Wiese, 1958).

Porphyrazine Compounds

Research into the synthesis of tetra(2,3-thianaphtheno)-porphyrazine compounds has shown that thianaphthene can play a role in the development of new porphyrazine compounds with potential applications in photovoltaics, photodynamic therapy, and as sensors for metal ions (Taraymovich et al., 2011).

Polymer/CNT Composites for Immunosensors

Thianaphthene derivatives have been used in the fabrication of carboxylated conducting polymer/carbon nanotube composites. These composites have applications in the development of immunosensors, indicating thianaphthene's utility in biomedical engineering and diagnostics (Netsuwan et al., 2013).

Safety And Hazards

Thianaphthene is harmful if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Thianaphthene has application in organic as well as pharmaceutical industry . The novel subphthalocyanine–BODIPY–thianaphthene triads displayed dual color emission, which is critically important for the development of novel systems particularly in biomedical applications such as bioimaging and cellular sensor systems .

properties

IUPAC Name

1-benzothiophene
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InChI

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEHBMOGCRZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6S
Source PubChem
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Related CAS

30281-16-4
Record name Benzo[b]thiophene, homopolymer
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DSSTOX Substance ID

DTXSID2052736
Record name Benzothiophene
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Molecular Weight

134.20 g/mol
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Physical Description

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS]
Record name Benzothiophene
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Vapor Pressure

0.99 [mmHg]
Record name Benzothiophene
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Product Name

Benzothiophene

CAS RN

95-15-8
Record name Benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-benzo[b]thiophene (69.62 g, 0.325 mol) in 55 mL of anhydrous collidine under N2 was added 4-benzyloxyphenol (97.6 g, 0.488 mol) and cuprous oxide (23.3 g, 0.163 mol). The mixture was heated to reflux for 24 hours. Upon cooling, the reaction mixture was diluted with ethyl acetate (200 mL) and the crude mixture filtered through a pad of Celite® (Aldrich, Milwaukee, Wis.) to remove inorganic salts. The filtrate was washed with 1N hydrochloric acid (3×150 mL). The organic was dried (sodium sulfate) and concentrated in vacuo to a liquid. Thianaphthene was removed by distillation (10 mm Hg, 115°-120° C.). The remainder of the material was chromatographed (silicon dioxide, hexanes: ethyl acetate 85:15) to provide 12.2 g of benzo[b]thiophene and 12.95 g (35% based on recovered starting material) of [3-(4-benzyloxy)phenoxy]benzo-[b]thiophene as an off-white solid. mp 84°-86° C. 1H NMR (CDCl3) d 7.91-7.83 (m, 2H), 7.47-7.34 (m, 7H), 7.04 (q, JAB =9.0 Hz, 4H), 6.47 (s, 1H), 5.07 (s, 2H). Anal. Calcd. for C21H16O2S: C, 75.88; H, 4.85. Found: C, 75.75; H, 5.00.
Quantity
69.62 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In further detail, a compound (XIV) is reacted with a benzoyl chloride in the presence of a Lewis acid (e.g. aluminum chloride or tin tetrachloride) to obtain a compound (XV). Usually, this reaction can be carried out by the use of or without a solvent (e.g. carbon disulfide or nitrobenzene) in a temperature range of room temperature to about 100° C. Then, the compound (XV) is reacted with chloroacetic acid in a temperature range of approximately 80°-130° C. to obtain benzothiophene or a derivative thereof (IIb).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene-4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester (101.0 mg (81.0%), 0.672 mmol), 4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (16.56 mg, 0.0336 mmol), 4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (27.87 mg, 0.0336 mmol), Pa2dba3 (2.46 mg, 0.0027 mmol), P(o-tol)3 (3.27 mg, 0.0108 mmol) were placed in a 100 mL schlenk flask. The flask was degassed and backfilled with argon three times. Dry chlorobenzene (11 mL) was injected and the reaction was heated in a 135° C. heat bath for 18 hr. The reaction was cooled to room temperature and the contents of the flask were poured into methanol (100 mL). The precipitates were collected by filtration. The solid was subjected to Soxhlet extraction and washed with methanol (4 h), then ethyl acetate (16 h). The final product was extracted out with dichloromethane and weighed 35.0 mg after drying under vacuum (37.0%). Elemental Analysis: Calcd. C, 67.51; H, 7.46; N, 1.99. Found: C, 67.73, H, 7.23, N, 1.67. FIG. 2 shows the UV-vis spectra of the polymer in thin film form and as a solution in chloroform.
[Compound]
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Reaction Step One
Quantity
3.27 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Stir cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene (1.17 gms., 4.37 mmols), 2-chloro-3-thenylbromide (1.06 gms., 5.0 mmol) and methyl tricaprylyl ammonium chloride (0.1 gm.) in tetrahydrofuran (25 ml) and 50% sodium hydroxide (10 ml) at room temperature for one hour. Pour the reaction mixture into chloroform (500 ml.) and extract with two 500 ml. portions of water. Dry the chloroform solution over anhydrous magnesium sulfate, filter and evaporate in vacuo. Chromatograph the resultant residue on silica gel eluting with chloroform. Combine the like eluates as determined by thin layer chromatography and evaporate in vacuo to obtain cis-6-chloro-3-(2'-chloro-3'-thenyloxy)-2,3-dihydro-2-[(1", 2", 4"-triazolyl)-1"-methyl]benzo(b)thiophene, a gum.
[Compound]
Name
cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
methyl tricaprylyl ammonium chloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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